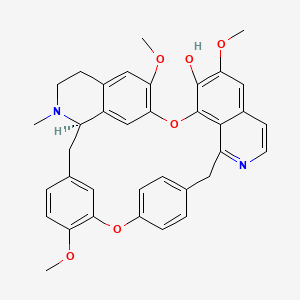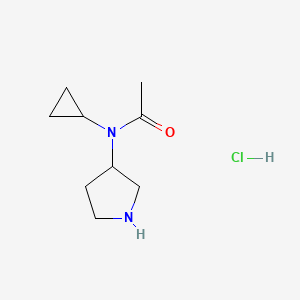
2-Amino-4-chloro-5-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-chloro-5-fluorobenzonitrile is an aromatic organic compound with a benzene ring substituted with amino, chloro, and fluorine groups. It belongs to the class of nitriles, which are organic compounds that contain the cyano (-C≡N) functional group. This compound has gained importance in various fields of research, including medicinal chemistry, material science, and biotechnology.
Preparation Methods
The synthesis of 2-Amino-4-chloro-5-fluorobenzonitrile can be achieved through different routes:
- Vilsmeier-Haack reaction of 2-amino-4-chloro-5-fluorobenzaldehyde with aqueous hydrocyanic acid .
Reaction of 2-amino-4-chloro-5-nitrobenzonitrile with hydrogen fluoride: followed by hydrolysis.
Reduction of 2-amino-4-chloro-5-fluoronitrobenzene: .
Chemical Reactions Analysis
2-Amino-4-chloro-5-fluorobenzonitrile undergoes various types of chemical reactions:
- Oxidation : This compound can be oxidized to form quinazoline-2,4(1H,3H)-diones at atmospheric pressure of CO2 in the presence of monomeric tungstate .
- Reduction : It can be reduced to form amine and halide compounds.
- Substitution : The compound can undergo substitution reactions, such as halide displacement .
Common reagents and conditions used in these reactions include hydrogen fluoride, monomeric tungstate, and reducing agents. Major products formed from these reactions include quinazoline derivatives and amine compounds .
Scientific Research Applications
2-Amino-4-chloro-5-fluorobenzonitrile is used in various fields of research:
- Medicinal Chemistry : It is used in the synthesis of indole-based compounds, including indole-3-acetic acid, an essential plant growth regulator.
- Material Science : The compound is used in the development of various materials due to its unique properties.
- Biotechnology : It has applications in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism by which 2-Amino-4-chloro-5-fluorobenzonitrile exerts its effects involves various molecular targets and pathways. For example, it can undergo tandem S(N)Ar amination-reduction mechanisms, where the reagent promotes halide displacement . This mechanism is crucial for its biological activity, including antibacterial, antifungal, and anticancer properties.
Comparison with Similar Compounds
2-Amino-4-chloro-5-fluorobenzonitrile can be compared with other similar compounds, such as:
- 4-Amino-2-chloro-5-fluorobenzonitrile .
- 2-Amino-5-fluorobenzonitrile .
- 5-Amino-2-fluorobenzonitrile .
These compounds share similar structural features but differ in their specific substitutions and properties. The uniqueness of this compound lies in its specific combination of amino, chloro, and fluorine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4ClFN2 |
|---|---|
Molecular Weight |
170.57 g/mol |
IUPAC Name |
2-amino-4-chloro-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2H,11H2 |
InChI Key |
UPNQYQVHMKNYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2S,3R,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13448769.png)

![1,1-Dimethylethyl (1S,9S)-9-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B13448786.png)



